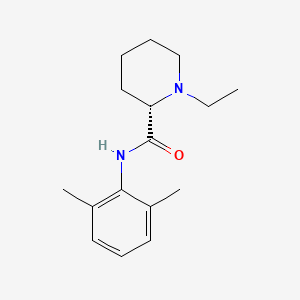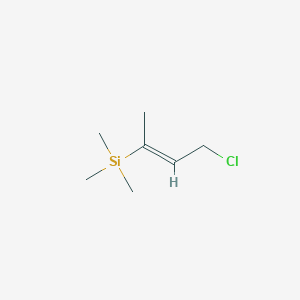
((E)-3-Chloro-1-methylpropenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((E)-3-Chloro-1-methylpropenyl)trimethylsilane” is a chemical compound with the molecular formula C7H15ClSi . It has a molecular weight of 162.7325 . The IUPAC name for this compound is [(E)-4-chlorobut-2-en-2-yl]-trimethylsilane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbon chain with a chlorine atom and a trimethylsilyl group attached . The InChI key for this compound is TZHQAEXJJJZEAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 167.7ºC at 760 mmHg and a density of 0.881g/cm3 .Applications De Recherche Scientifique
Applications in Microelectronics : Trimethylsilane is used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films, including low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are crucial in advanced device multilevel metal interconnection schemes for improved circuit performance (Loboda, 1999).
Friedel-Crafts Reaction and Chemical Transformations : Research shows that [arylthio(chloro)methyl]trimethylsilanes can react with arenes and alk-1-enes in the presence of Lewis acids to produce high yields of [aryl(arylthio)methyl]trimethylsilanes and (1-arylthioalk-3-enyl)trimethylsilanes. These reactions and their products are significant in organic synthesis (Ishibashi et al., 1987).
Hydrosilation Reactions : The addition of trimethylsilane to certain compounds, like 1,5- and 1,3-cyclooctadiene, in the presence of platinum catalysts, results in the formation of specific silyl-substituted products. These reactions are useful in the field of organometallic chemistry and material science (Yamamoto & Kumada, 1968).
Silane Cleavage by Strong Acids : The cleavage of methyl groups from compounds like tetramethysilane and (chloromethyl)trimethylsilane in strong acid systems has been studied. This research is relevant in understanding the chemical behavior and stability of silane compounds under various conditions (O'Brien & Harbord, 1976).
Copper-Mediated Coupling Reactions : The reaction of 1-trimethylsilylalkyne with copper(I) chloride in polar solvents, under specific conditions, results in homo-coupling to yield symmetrical 1,3-butadiynes. Such reactions are important in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Nishihara et al., 2000).
Propriétés
IUPAC Name |
[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIOTKSIJIWLPM-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



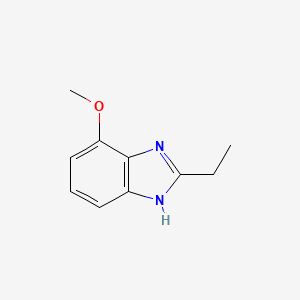
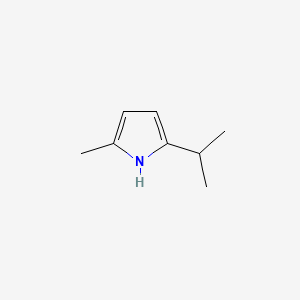

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
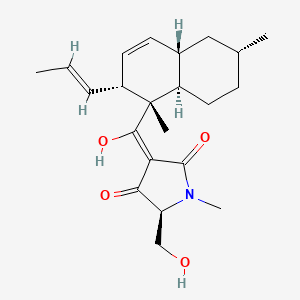
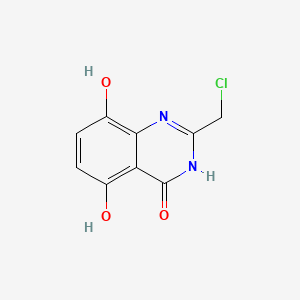
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
